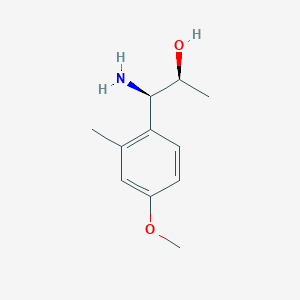

(1R,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL

Description

(1R,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a substituted phenyl group (4-methoxy-2-methylphenyl) attached to a propan-2-ol backbone. Its stereochemistry (1R,2S) plays a critical role in its biological interactions, particularly in binding to protein targets such as TNF-alpha and adrenoceptors.

Properties

Molecular Formula |

C11H17NO2 |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

(1R,2S)-1-amino-1-(4-methoxy-2-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO2/c1-7-6-9(14-3)4-5-10(7)11(12)8(2)13/h4-6,8,11,13H,12H2,1-3H3/t8-,11-/m0/s1 |

InChI Key |

XTVFMXASCVKGGK-KWQFWETISA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)OC)[C@H]([C@H](C)O)N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis typically proceeds through a multi-step process involving:

- Starting Materials: 4-methoxy-2-methylbenzaldehyde or closely related substituted benzaldehydes.

- Key Intermediate Formation: Nitroaldol (Henry) reaction between the aldehyde and nitromethane to form a nitro alcohol intermediate.

- Reduction Step: Catalytic hydrogenation or chemical reduction of the nitro group to an amino group.

- Chiral Resolution or Asymmetric Synthesis: Separation or selective synthesis of the desired (1R,2S) enantiomer.

Detailed Synthetic Steps

| Step Number | Reaction Type | Description | Typical Conditions and Reagents |

|---|---|---|---|

| 1 | Nitroaldol (Henry) Reaction | Condensation of 4-methoxy-2-methylbenzaldehyde with nitromethane to form a β-nitro alcohol | Base catalyst (e.g., NaOH), solvent (ethanol), room temp |

| 2 | Reduction | Conversion of nitro group to amino group | Hydrogen gas with Pd/C catalyst or chemical reductants (e.g., SnCl2, Fe/HCl) |

| 3 | Protection (Optional) | Temporary protection of amino or hydroxyl groups to prevent side reactions | Boc protection with di-tert-butyl dicarbonate (Boc2O), DMAP catalyst |

| 4 | Chiral Resolution or Asymmetric Synthesis | Enantiomeric separation or enantioselective synthesis to obtain (1R,2S) stereochemistry | Chiral resolving agents (e.g., tartaric acid derivatives), chiral HPLC, enzymatic resolution |

| 5 | Deprotection (if applicable) | Removal of protecting groups to yield free amino alcohol | Acidic conditions (e.g., trifluoroacetic acid) |

Industrial-Scale Synthesis

In industrial contexts, continuous flow reactors and automated monitoring systems are employed to optimize yield and stereochemical purity. Large-scale hydrogenation under controlled pressure and temperature ensures efficient reduction of nitro intermediates. Chiral resolution is often performed via crystallization with chiral acids or via asymmetric catalytic hydrogenation to avoid racemic mixtures.

Research Findings and Optimization

Stereochemical Control: Achieving high enantiomeric excess (>98%) is critical and is commonly verified by chiral HPLC or polarimetry. Use of enzymatic catalysts or chiral auxiliaries enhances selectivity.

Yield Optimization: The nitroaldol reaction yield depends on the base and solvent system; ethanol with mild bases provides good conversion with minimal side reactions.

Reduction Efficiency: Palladium-catalyzed hydrogenation is preferred for clean conversion with minimal over-reduction or side products.

Protection Strategies: Protecting groups such as Boc are used to prevent amino group interference during further functionalization or purification steps.

Data Table: Summary of Preparation Parameters

| Preparation Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (%) | Notes |

|---|---|---|---|---|

| Nitroaldol Reaction | 4-methoxy-2-methylbenzaldehyde, nitromethane, NaOH, EtOH, r.t. | 75-85 | Racemic mixture | Base-catalyzed, mild conditions |

| Reduction (Hydrogenation) | H2, Pd/C catalyst, MeOH, r.t., 12-18 h | 90-95 | Retains stereochemistry | Clean reduction of nitro to amino group |

| Protection (Boc) | Boc2O, DMAP, DMF, reflux, 18 h | 80-90 | Maintains stereochemistry | Protects amino group for further steps |

| Chiral Resolution | Chiral acid (e.g., tartaric acid), crystallization | 40-60 | >98% | Separation of enantiomers |

| Deprotection | TFA, CHCl3, r.t., 18 h | 85-90 | Pure enantiomer | Removal of Boc group |

Analytical Techniques for Verification

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm aromatic and aliphatic protons, hydroxyl, and amino groups.

- Infrared (IR) Spectroscopy: Characteristic peaks for N-H (~3350 cm⁻¹), O-H, and aromatic C-O (~1050 cm⁻¹).

- Mass Spectrometry (MS): Molecular ion peak at m/z 195.26 (M+), confirming molecular weight.

- Chiral High-Performance Liquid Chromatography (HPLC): Determines enantiomeric purity.

- Polarimetry: Measures optical rotation to confirm stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its role as a building block in the synthesis of various pharmaceutical agents. Its chiral nature makes it particularly valuable in the development of enantiomerically pure drugs.

Synthesis of Bioactive Compounds

Research indicates that (1R,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL can be utilized in the synthesis of novel compounds with potential therapeutic effects. For instance, it has been employed in the design of GPR88 agonists, which are being investigated for their neuropharmacological properties .

Neuropharmacological Studies

Studies have highlighted the neurotropic activity of derivatives related to this compound. The exploration of its agonistic effects on specific receptors opens avenues for developing treatments for neurological disorders .

Pharmacological Insights

The pharmacological profile of this compound suggests potential applications in treating conditions like anxiety and depression due to its influence on neurotransmitter systems.

Receptor Interaction

The compound's interaction with various receptors has been a focal point in research. Its structural characteristics allow it to bind effectively to target sites, indicating its potential as a therapeutic agent .

Case Studies

Several studies have documented the applications and effects of this compound:

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.

Pathways Involved: It may modulate biochemical pathways by acting as an agonist or antagonist, influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogs and their differences:

Key Observations :

- Substituent Position : The 4-methoxy-2-methyl group in the target compound may enhance steric hindrance and lipophilicity compared to the 3-methoxy analog .

- Electron-Withdrawing Groups : Compounds like the trifluoromethylthio derivative exhibit higher metabolic stability due to the electron-withdrawing CF3 group, contrasting with the electron-donating methoxy group in the target compound.

Pharmacokinetic and ADME Properties

ADME parameters from analogs (Supplementary Tables S7-S8 in ) suggest:

- Lipophilicity (LogP) : Methoxy and methyl groups in the target compound may increase LogP compared to hydroxylated or fluorinated analogs, affecting membrane permeability.

- Metabolic Stability : The absence of labile groups (e.g., esters in ) may enhance metabolic stability relative to ester-containing derivatives.

- Stereochemical Impact : The (1R,2S) configuration likely improves target selectivity over racemic mixtures (e.g., ).

Biological Activity

(1R,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL is a chiral compound with significant biological activity, particularly in pharmacological applications. Its unique molecular structure, characterized by an amino group and a methoxy-substituted phenyl ring, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

- Molecular Formula : C11H17NO2

- Molecular Weight : 195.26 g/mol

- CAS Number : 1270092-49-3

Research indicates that this compound may interact with specific enzymes and receptors, modulating their activity and influencing various biological pathways. Preliminary studies suggest its potential role in treating neurological disorders and infections due to its ability to bind selectively to certain biological targets .

Antioxidant Properties

Studies have shown that compounds similar to this compound exhibit antioxidant properties. For instance, research on related alkyl hydroxyl cinnamates demonstrated significant antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated against various cancer cell lines. The compound exhibited varying degrees of cytotoxicity, indicating its potential as an anticancer agent. The following table summarizes the IC50 values against different cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 48 | Induction of apoptosis |

| MCF-7 | 54 | Cell cycle arrest |

| A549 | 70 | Mitochondrial pathway activation |

These results suggest that the compound may induce apoptosis through mechanisms involving mitochondrial dysfunction and caspase activation .

Neurological Applications

A notable study explored the effects of this compound on neurodegenerative models. The compound demonstrated neuroprotective effects in vitro by reducing oxidative stress markers and improving cell viability in neuronal cultures exposed to neurotoxic agents. This positions it as a promising candidate for further investigation in the context of conditions such as Alzheimer's disease .

Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of related compounds. It was found that these compounds could inhibit pro-inflammatory cytokines in macrophage cultures, suggesting that this compound may also exert anti-inflammatory effects through similar pathways .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (1R,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation (GHS Category 2 for skin corrosion) .

- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Prevent entry into drains .

- Storage : Store in sealed containers at 2–8°C in a dry, ventilated area away from ignition sources .

Q. How can researchers confirm the identity and purity of this compound during synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. Compare retention times with standards.

- Spectroscopy : Confirm structure via H/C NMR (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ 6.5–7.2 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

- Melting Point : Cross-check observed melting point (~25°C) with literature values to detect impurities .

Q. What solvents and conditions are optimal for recrystallizing this compound?

- Methodological Answer :

- Solvent Selection : Test ethanol/water mixtures (70:30 v/v) or ethyl acetate/hexane gradients for recrystallization. Monitor solubility at elevated temperatures (40–60°C).

- Crystallization Monitoring : Use polarized light microscopy to assess crystal habit and avoid amorphous byproducts. Slow cooling (0.5°C/min) improves crystal quality .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during asymmetric synthesis of this chiral compound?

- Methodological Answer :

- Chiral Chromatography : Employ chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to resolve enantiomers. Calculate enantiomeric excess (ee) via peak area ratios .

- Catalytic Control : Use enantioselective catalysts (e.g., BINOL-derived ligands) during key steps like the Sharpless epoxidation or reductive amination to minimize racemization .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) against target proteins (e.g., enzymes with methoxy-binding pockets). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- Pharmacophore Modeling : Generate pharmacophore features (hydrogen bond donors/acceptors, aromatic rings) to screen for analogs with improved affinity .

Q. How should researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Standardized Assays : Conduct solubility tests in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy (λmax ~260 nm). Compare results under controlled temperatures (25°C vs. 37°C) .

- Particle Size Analysis : Use dynamic light scattering (DLS) to correlate solubility with particle size reduction (nanomilling) .

Data Analysis and Experimental Design

Q. What strategies mitigate variability in biological assay results involving this compound?

- Methodological Answer :

- Dose-Response Curves : Perform triplicate experiments with 8–10 concentration points to calculate IC/EC values. Use Hill slope analysis to assess cooperativity .

- Controls : Include vehicle (DMSO) and positive/negative controls (e.g., known agonists/inhibitors) to normalize plate-to-plate variability .

Q. How can the compound’s stability under physiological conditions be evaluated?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via LC-MS over 24–72 hours .

- Plasma Stability : Incubate with rat/human plasma (37°C, 1–4 hours) and quantify parent compound using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.